2-(4,4-dimethylcyclohexyl)ethan-1-ol
Description
2-(4,4-Dimethylcyclohexyl)ethan-1-ol is an organic compound with the molecular formula C10H20O. It is a cyclohexane derivative featuring a hydroxyl group attached to an ethyl chain, which in turn is bonded to a cyclohexane ring substituted with two methyl groups at the 4-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Properties
CAS No. |
149394-69-4 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-dimethylcyclohexyl)ethan-1-ol typically involves the following steps:
Cyclohexane Derivatization: The starting material, cyclohexane, undergoes alkylation to introduce the dimethyl groups at the 4-position.
Ethylation: The intermediate product is then subjected to ethylation to attach the ethyl chain.
Hydroxylation: Finally, the ethylated product undergoes hydroxylation to introduce the hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The process typically includes:
Catalytic Alkylation: Using catalysts such as aluminum chloride or zeolites to facilitate the alkylation step.
Controlled Hydroxylation: Employing specific oxidizing agents and reaction conditions to achieve selective hydroxylation.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethylcyclohexyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: Formation of 2-(4,4-dimethylcyclohexyl)ethanone.
Reduction: Formation of 2-(4,4-dimethylcyclohexyl)ethane.
Substitution: Formation of 2-(4,4-dimethylcyclohexyl)ethyl halides or amines.
Scientific Research Applications
2-(4,4-Dimethylcyclohexyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4,4-dimethylcyclohexyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with lipid membranes or protein binding sites.
Comparison with Similar Compounds
Similar Compounds
2-(4,4-Dimethylcyclohexyl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(4,4-Dimethylcyclohexyl)ethane: Similar structure but without the hydroxyl group.
2-(4,4-Dimethylcyclohexyl)ethylamine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
2-(4,4-Dimethylcyclohexyl)ethan-1-ol is unique due to its specific combination of a cyclohexane ring with dimethyl substitution and an ethyl chain terminating in a hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
2-(4,4-Dimethylcyclohexyl)ethan-1-ol is a chemical compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H20O
- Molecular Weight : 156.27 g/mol
- CAS Number : 2386140-79-8
Synthesis
The synthesis of this compound typically involves the reduction of corresponding ketones or aldehydes derived from cyclohexane derivatives. Common reagents include sodium borohydride or lithium aluminum hydride in anhydrous conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl group in the molecule allows it to form hydrogen bonds with proteins, potentially influencing their activity.
Biological Activity Overview
Research has indicated several areas where this compound exhibits biological activity:
- Antimicrobial Activity : It has shown potential in inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation through modulation of inflammatory pathways.
- Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from oxidative stress.
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine levels in vitro | |
| Neuroprotective | Protection against oxidative damage |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative in food and pharmaceutical applications.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may be useful in developing anti-inflammatory therapies.
Case Study 3: Neuroprotection
Research conducted on neuronal cell lines exposed to oxidative stress revealed that this compound significantly reduced cell death and apoptosis markers. This positions the compound as a candidate for further investigation in neurodegenerative disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
